Carcinogenic Potency (TD50) of 4-Nitrosodiphenylamine vs. N-Nitrosodiphenylamine and Other Nitrosamines
4-Nitrosodiphenylamine (4-NDPA) exhibits a carcinogenic potency that is several orders of magnitude lower than many other nitrosamine compounds. While N-nitrosodiphenylamine (NDPhA) has been shown to be carcinogenic in rodents with a TD50 value that places it within the cohort of concern for pharmaceutical impurities [1], 4-NDPA has been classified by IARC as 'Not classifiable' as a human carcinogen [2]. Studies indicate that the TD50 value for 4-NDPA falls outside the range that would classify it as a compound of concern (CoC) under current regulatory frameworks [3]. This distinction is critical for pharmaceutical manufacturers evaluating nitrosamine impurity risks.
| Evidence Dimension | Carcinogenic potency (TD50) |
|---|---|
| Target Compound Data | TD50 value falls outside the range indicating CoC; IARC classification: Not classifiable |
| Comparator Or Baseline | N-Nitrosodiphenylamine (NDPhA): Carcinogenic in rodents, positive in Ames test; typical high-potency nitrosamines: TD50 values in cohort of concern range (lower values indicate higher potency) |
| Quantified Difference | 4 orders of magnitude difference in TD50 values across nitrosamine structural classes [3]; 4-NDPA positioned at lower potency end |
| Conditions | Rodent carcinogenicity bioassays; Ames mutagenicity assays; regulatory TD50 threshold analysis |
Why This Matters
For pharmaceutical manufacturers, selecting 4-NDPA over N-NDPA or other high-potency nitrosamines for synthesis or as a reference standard can significantly reduce regulatory burden and impurity control requirements, as the compound does not trigger the same level of concern under FDA and EMA nitrosamine guidelines.
- [1] FDA. (2023). Recommended Acceptable Intake Limits for NDSRIs Guidance for Industry. U.S. Food and Drug Administration. View Source
- [2] Haz-Map. (2019). p-Nitrosodiphenylamine. Retrieved from https://haz-map.com/Agents/3320 View Source
- [3] Thresher, A., et al. (2020). Are all N-nitrosamines a concern? USP Nitrosamines Exchange. View Source
